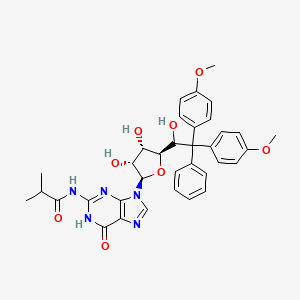

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Description

This compound is a structurally complex purine derivative featuring a tetrahydrofuran (THF) ring with 3,4-dihydroxy groups, a hydroxymethyl substituent modified by a 1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl group, and an isobutyramide moiety at the purine’s 2-position. The presence of bis(4-methoxyphenyl)phenylmethyl (DMT-like) and hydroxyl groups confers a balance of lipophilicity and hydrophilicity, critical for membrane permeability and solubility .

Properties

Molecular Formula |

C35H37N5O8 |

|---|---|

Molecular Weight |

655.7 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C35H37N5O8/c1-19(2)31(44)38-34-37-30-25(32(45)39-34)36-18-40(30)33-27(42)26(41)28(48-33)29(43)35(20-8-6-5-7-9-20,21-10-14-23(46-3)15-11-21)22-12-16-24(47-4)17-13-22/h5-19,26-29,33,41-43H,1-4H3,(H2,37,38,39,44,45)/t26-,27+,28-,29?,33+/m0/s1 |

InChI Key |

LCONRKMFLXPTDC-LINHNBRXSA-N |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O)O |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O)O |

Origin of Product |

United States |

Biological Activity

N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₉N₅O₆

- Molecular Weight : 371.35 g/mol

- CAS Number : 132628-16-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on:

- Antioxidant Activity : The presence of hydroxyl groups suggests a capacity for scavenging free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.

1. Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity. In vitro assays have shown that it can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated the ability to inhibit tumor cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as phospholipase A₂ (PLA₂), which is involved in inflammatory processes. Inhibition of PLA₂ has implications for reducing inflammation and associated pathologies.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal reported that this compound induced apoptosis in human breast cancer cells (MCF7). The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Pharmacokinetics and Toxicology

Limited pharmacokinetic data are available; however, initial studies suggest favorable absorption and distribution characteristics. Toxicological assessments indicate low toxicity at therapeutic doses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s structural analogs vary in substituents, protecting groups, and functional modifications, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural similarity to CAS 152343-98-1.

Key Research Findings and Implications

Impact of Protecting Groups :

- The TBS and DMT groups in CAS 152343-98-1 improve stability and synthetic yield but reduce aqueous solubility, limiting in vivo applications without formulation aids .

- The target compound’s free hydroxyl groups enhance hydrophilicity, favoring solubility but requiring careful handling to prevent oxidation .

Functional Group Modifications :

- The sulfanylmethyl group in Compound 42 introduces thiol reactivity, enabling conjugation or redox-sensitive interactions, but poses stability challenges .

- Fluorination (CAS 1404463-20-2) increases metabolic resistance and target binding, as seen in antiviral and anticancer nucleoside analogs .

Biological Activity Trends :

- Compounds with DMT or bis(4-methoxyphenyl) groups (e.g., target compound, CAS 152343-98-1) show enhanced cellular uptake due to lipophilicity, critical for intracellular targeting .

- Free hydroxyls (target compound, CAS 305808-19-9) improve interaction with hydrophilic enzymatic pockets but may reduce bioavailability .

Synthetic Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.